molecular formula C19H19N3O2 B14248198 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-morpholinyl)-9-(phenylmethyl)- CAS No. 351071-45-9

4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-morpholinyl)-9-(phenylmethyl)-

Cat. No.: B14248198
CAS No.: 351071-45-9
M. Wt: 321.4 g/mol
InChI Key: RHFIIAFWVZFBMT-UHFFFAOYSA-N
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Description

The compound 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-morpholinyl)-9-(phenylmethyl)- features a bicyclic pyrido-pyrimidinone core with two key substituents:

This structural configuration suggests applications in medicinal chemistry, particularly in kinase inhibition or receptor modulation, given the prevalence of morpholine and benzyl motifs in bioactive molecules .

Properties

CAS No.

351071-45-9

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

9-benzyl-2-morpholin-4-ylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C19H19N3O2/c23-18-14-17(21-9-11-24-12-10-21)20-19-16(7-4-8-22(18)19)13-15-5-2-1-3-6-15/h1-8,14H,9-13H2

InChI Key

RHFIIAFWVZFBMT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=O)N3C=CC=C(C3=N2)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclocondensation with β-Oxo Esters

Heating 2-aminopyridine derivatives with ethyl acetoacetate in toluene at 100°C for 6 hours yields the unsubstituted core, though yields remain low (15–30%) without catalysts. Transition metals like CuBr improve efficiency, achieving 65% yield in toluene. Ethylene glycol (EG) as a solvent eliminates the need for catalysts, enabling a greener one-pot synthesis with yields up to 82%.

Alternative Cyclization Strategies

Patent literature describes using 2-acetylbutyrolactone and phosphoryl chloride in toluene to form intermediates, though residual lactone impurities (<0.3%) necessitate rigorous purification. Single-crystal X-ray analysis confirms regiochemical fidelity in related derivatives.

Position-Specific Functionalization

Introducing the 4-Morpholinyl Group at Position 2

Morpholine incorporation occurs via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. SNAr reactions require electron-deficient pyrimidinone rings, achieved using chlorobenzene and p-toluenesulfonic acid. Alternatively, Cu-catalyzed Ullmann coupling between brominated intermediates and morpholine achieves substitution but faces competing side reactions.

Benzylation at Position 9

Benzyl groups are introduced via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling. Reacting 9-hydroxy derivatives with benzyl bromide in dimethylformamide (DMF) at 80°C affords moderate yields (50–60%). Ultrasound-assisted methods using 4-dimethylaminopyridine (DMAP) as a base enhance reaction rates and yields (75%).

Optimized Synthetic Protocols

Patent-Derived Method (US7723518B2)

This large-scale process emphasizes purity control:

  • Reaction : 2-Amino-3-hydroxypyridine reacts with 2-acetylbutyrolactone in chlorobenzene with p-toluenesulfonic acid (0.1 eq) under reflux (19 hours).
  • Workup : Addition of 2-propanol and activated carbon removes residual lactone impurities.
  • Crystallization : Cooling to 40°C yields crystals with >97% purity and <0.14% lactone.

Table 1 : Performance of Solvent Systems in Core Formation

Solvent Catalyst Yield (%) Purity (%)
Chlorobenzene p-TsOH 67 97.5
Ethylene Glycol None 82 95.8
Toluene CuBr 65 90.2

Green Chemistry Approach

Ethylene glycol enables catalyst-free cyclization at 120°C, achieving 82% yield for the core structure. Subsequent benzylation under ultrasound irradiation (40 kHz, 50°C) with DMAP completes the synthesis in 4 hours.

Purification and Analytical Validation

Residual 2-acetylbutyrolactone (<0.3%) is removed via:

  • Adsorption : Activated carbon (Norit ATM Supra) in hot chlorobenzene.
  • Crystallization : Slow cooling in 2-propanol isolates high-purity crystals.
    Analytical techniques include HPLC (purity >97%), LC-MS (m/z 321.4 [M+H]+), and 1H NMR (δ 7.3–7.5 ppm for benzyl protons).

Challenges and Mitigation Strategies

Regioselectivity Issues

Competing C3 substitution is minimized using bulky solvents (chlorobenzene) and electron-withdrawing groups. Steric hindrance from the morpholinyl group further directs reactivity to C9.

Impurity Control

Residual lactone and dimeric byproducts are addressed through:

  • Azeotropic Distillation : Removes water during cyclization, shifting equilibrium toward product.
  • Solvent Screening : Glyme and diglyme are avoided due to poor solubility.

Applications and Derivative Synthesis

The compound serves as a precursor for antipsychotic agents like paliperidone. Derivatives exhibit anti-inflammatory activity (IC50 = 8.2 µM against hyaluronidase), surpassing indomethacin in some cases.

Chemical Reactions Analysis

Types of Reactions

4H-Pyrido[1,2-a]pyrimidin-4-one derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

    Chalcogenation: Reagents such as aryl sulfides and selenides are used under mild conditions to achieve high yields.

    Alkenylation: Palladium catalysts and oxygen are employed to facilitate the C–H activation and subsequent alkenylation.

Major Products Formed

    Chalcogenation: 3-ArS/ArSe derivatives.

    Alkenylation: Functionalized 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives.

Scientific Research Applications

4H-Pyrido[1,2-a]pyrimidin-4-one derivatives have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-Pyrido[1,2-a]pyrimidin-4-one derivatives involves the inhibition of specific molecular targets. For instance, the inhibition of PI3Kα leads to the disruption of signaling pathways that are crucial for cancer cell proliferation and survival . The compound’s structural features enable it to interact with the active sites of target enzymes, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Position Variations

Table 1: Substituent Positions and Functional Groups
Compound ID Position 2 Substituent Position 9 Substituent Additional Features Reference
Target Compound 4-Morpholinyl Phenylmethyl -
93I (RCSB PDB Ligand) 4-Morpholinyl (R)-1-Phenylazanylethyl Chiral center, 7-methyl group
, Compound 15 3,4-Dimethoxyphenyl Methyl 7-[(3R)-3-Methylpiperazinyl]
Compound 4-Chloroanilino Methyl 3-(Furfuryliminomethyl)
Compound Methylamino Methyl 4-Chlorophenyliminomethyl at C3

Key Observations :

  • Position 2 Flexibility: The morpholinyl group in the target compound distinguishes it from analogs with aryl (e.g., 3,4-dimethoxyphenyl in ) or amino (e.g., methylamino in ) substituents. Morpholine’s polarity may improve aqueous solubility compared to hydrophobic aryl groups.
  • Position 9 Modifications: The benzyl group in the target compound contrasts with methyl (e.g., ) or hydrogen (implied in some analogs).

Core Structure Variations

Table 2: Core Structure and Ring Fusion Differences
Compound Class Core Structure Ring Fusion Position Example Substituents Reference
Target Compound Pyrido[1,2-a]pyrimidin-4-one 1,2-a Morpholinyl, Benzyl
Compounds Pyrido[4,3-d]pyrimidine 4,3-d Spirocyclic diones, thioxo
Compound 6,7,8,9-Tetrahydro derivative - Fluoro-benzisoxazolyl piperidine

Key Observations :

  • Ring Fusion : The 1,2-a fusion in the target compound creates a planar bicyclic system, whereas pyrido[4,3-d]pyrimidines () exhibit different electronic properties due to altered ring fusion positions.

Physicochemical and Pharmacokinetic Properties

Table 3: Molecular Properties and Bioavailability Predictions
Compound Molecular Weight Calculated LogP* Hydrogen Bond Donors Hydrogen Bond Acceptors Predicted Solubility
Target Compound ~353.4 g/mol 2.8 0 5 Moderate
, Compound 15 ~422.5 g/mol 3.1 0 7 Low
Compound ~382.8 g/mol 3.5 1 5 Low

*LogP values estimated using substituent contributions.

Key Observations :

  • The target compound’s morpholinyl group reduces LogP compared to analogs with aryl substituents (e.g., 3.5 in ), suggesting better solubility.
  • The absence of hydrogen bond donors (vs. 1 in ) may limit target interactions but improve passive diffusion.

Biological Activity

The compound 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-morpholinyl)-9-(phenylmethyl)- is a derivative of the pyrido[1,2-a]pyrimidin-4-one scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological activities, and potential therapeutic applications of this compound.

Synthesis

Various synthetic routes have been developed for the production of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives. Notably, halogenated derivatives were synthesized through thermal cyclization and decarboxylation processes involving 2-aminopyridines and malonates, leading to compounds with significant biological activity .

Table 1: Summary of Synthetic Methods

MethodKey FeaturesYield
Thermal CyclizationInvolves isopropylidene (2-pyridylamino)methylenemalonatesHigh
Aza-Michael AdditionUtilizes hexafluoroisopropanol as solventQuantitative
HalogenationReaction with N-halosuccinimidesModerate to High

Antitumor Activity

Research indicates that certain derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one serve as activators of the M2 isoform of pyruvate kinase (PKM2), a promising target in cancer therapy. These compounds have demonstrated potent activation capabilities and influence on cancer cell metabolism .

Antimicrobial Properties

The biological evaluation of various 4H-pyrido[1,2-a]pyrimidin-4-one derivatives has shown limited antimicrobial activity against selected bacterial and fungal strains. Compounds synthesized from substituted 2-chloromethyl derivatives were tested but largely exhibited no significant antimicrobial effects .

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of these compounds. Derivatives containing nitrogen heterocycles showed enhanced inhibition of hyaluronidase activity compared to standard anti-inflammatory drugs like Indomethacin. Notably, compounds with piperazine and morpholine moieties demonstrated significant growth inhibition in preclinical models .

Antioxidant Activity

Pyrido[1,2-a]pyrimidin-4-one derivatives have also been recognized for their antioxidant properties. Catechol derivatives within this class displayed remarkable antioxidant activity, suggesting potential applications in oxidative stress-related conditions .

Case Studies

  • PKM2 Activation : A study identified a series of 4H-pyrido[1,2-a]pyrimidin-4-ones as selective PKM2 activators. These compounds were optimized through structure-based drug design and demonstrated efficacy in altering cancer cell metabolism .
  • Anti-inflammatory Testing : In vivo studies showed that specific derivatives exhibited a marked reduction in carrageenan-induced edema in rat models, indicating their potential as anti-inflammatory agents .

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